molecular formula C10H14N2O B597444 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one CAS No. 1231950-82-5

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one

Cat. No. B597444
Key on ui cas rn: 1231950-82-5
M. Wt: 178.235
InChI Key: ZKGKTFFWNPXKKX-UHFFFAOYSA-N
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Patent
US08399444B2

Procedure details

To 2-bromo-3-(ethyloxy)-2-cyclohexen-1-one (38.8 g) in a 1 L round-bottom flask in N,N-Dimethylformamide (DMF) (500 mL) was added 2-methylpropanimidamide hydrochloride (26.1 g) and potassium carbonate (61.2 g). The suspension was then stirred at 80° C. under nitrogen for 2 h. The mixture was filtered and as much DMF as possible was evaporated off under high vacuum. The sample was loaded in dichloromethane and purified by column chromatography over silica using a 0-30% methanol-dichloromethane gradient. The appropriate fractions were combined and evaporated in vacuo to give the required product 14.2 g as a brown solid. LC/MS MH+ 179, Rt 1.4 min (5 min run).
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=O)[CH2:4][CH2:5][CH2:6][C:7]=1[O:8]CC.Cl.[CH3:13][CH:14]([CH3:18])[C:15](=[NH:17])[NH2:16].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:13][CH:14]([C:15]1[NH:17][C:3]2[CH2:4][CH2:5][CH2:6][C:7](=[O:8])[C:2]=2[N:16]=1)[CH3:18] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
38.8 g
Type
reactant
Smiles
BrC=1C(CCCC1OCC)=O
Name
Quantity
26.1 g
Type
reactant
Smiles
Cl.CC(C(N)=N)C
Name
Quantity
61.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The suspension was then stirred at 80° C. under nitrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered and as much DMF
CUSTOM
Type
CUSTOM
Details
as possible was evaporated off under high vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography over silica using a 0-30% methanol-dichloromethane gradient
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)C1=NC2=C(N1)CCCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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